Cas no 1326810-05-2 (4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a fluorobenzoyl moiety and a propyl-substituted diazaspirodecane core. Its unique structure contributes to potential applications in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The fluorine substitution enhances metabolic stability and binding affinity, while the spirocyclic framework offers conformational rigidity, improving selectivity. The carboxylic acid group provides a handle for further derivatization, enabling the synthesis of analogs for structure-activity studies. This compound is of interest in the development of CNS-targeting agents or enzyme inhibitors due to its balanced lipophilicity and steric properties. Suitable for research use under controlled conditions.
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid structure
1326810-05-2 structure
Product name:4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No:1326810-05-2
MF:C18H23FN2O4
MW:350.384628534317
MDL:MFCD19706416
CID:4694578

4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
    • MDL: MFCD19706416
    • Inchi: 1S/C18H23FN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3,(H,23,24)
    • InChI Key: RTYUEOGPNTVQOO-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(N1C(C(=O)O)COC21CCN(CCC)CC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 507
  • Topological Polar Surface Area: 70.1

4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM207619-1g
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 97%
1g
$963 2024-08-02
A2B Chem LLC
AJ27540-25g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
25g
$4633.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525729-1g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
1g
¥12166.00 2024-08-09
A2B Chem LLC
AJ27540-50g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
50g
$6478.00 2024-04-20
abcr
AB423961-1 g
4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2
1 g
€751.00 2023-07-18
A2B Chem LLC
AJ27540-10g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
10g
$3328.00 2024-04-20
A2B Chem LLC
AJ27540-100g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
100g
$9088.00 2024-04-20
A2B Chem LLC
AJ27540-2g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
2g
$1753.00 2024-04-20
A2B Chem LLC
AJ27540-5g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
5g
$2405.00 2024-04-20
A2B Chem LLC
AJ27540-1g
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-05-2 95+%
1g
$1280.00 2024-04-20

Additional information on 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1326810-05-2, known as 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the oxygen atom in the 1-oxa position. The structure of this molecule is intriguing due to its spirocyclic framework and the presence of a fluorobenzoyl group and a propyl substituent, which contribute to its unique chemical properties.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to combine multiple pharmacophores within a single molecular framework. The spiro[4.5]decane core of this compound provides a rigid structure that can enhance bioavailability and stability, making it an attractive candidate for further research in medicinal chemistry. The fluorobenzoyl group attached at the 4-position introduces electronic effects that can modulate the compound's interaction with biological targets, such as enzymes or receptors.

The synthesis of 4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves a multi-step process that requires precise control over stereochemistry and regioselectivity. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to construct the spirocyclic framework. The introduction of the propyl group at the 8-position was found to significantly influence the compound's solubility and permeability, which are critical factors for its potential use as an orally administered drug.

From a pharmacological perspective, this compound has shown promising activity in vitro against several therapeutic targets. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. The carboxylic acid group at the 3-position plays a crucial role in hydrogen bonding interactions with these targets, enhancing its binding affinity. Furthermore, computational modeling has revealed that the spirocyclic arrangement allows for optimal positioning of functional groups within the active site of enzymes.

One of the most recent advancements in understanding this compound involves its metabolic stability and pharmacokinetic profile. Preclinical studies have indicated that it exhibits moderate clearance rates and acceptable bioavailability in animal models. These findings suggest that further optimization could yield a drug candidate with favorable properties for clinical development.

In conclusion, 4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid represents a compelling example of how structural complexity can be harnessed to design novel therapeutic agents. Its unique combination of a spirocyclic core and functional substituents positions it as a valuable tool in contemporary drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1326810-05-2)4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
A1130552
Purity:99%/99%/99%
Quantity:10g/2g/1g
Price ($):5431.0/2422.0/1525.0